Diglycidyl 1,2-cyclohexanedicarboxylate
Description
Historical Development and Discovery
The development of this compound emerged from the broader evolution of epoxy chemistry that began in the early 20th century. The foundational work on glycidyl ester synthesis can be traced to significant patent developments in the 1960s, particularly the work documented in United States Patent 3,053,855, which established synthetic methodologies for preparing glycidyl esters through the reaction of carboxylic acids with epichlorohydrin. This pioneering research demonstrated that successful formation of epoxy compounds required careful control of reaction conditions, particularly regarding moisture content and alkaline conditions.
The specific synthesis pathways for this compound evolved through subsequent patent developments, including German Patent DE3345248A1, which detailed improved processes for preparing diglycidyl hexahydrophthalate through the reaction of hexahydrophthalic acid with excess epichlorohydrin in the presence of potassium carbonate as a catalyst. These developments represented significant advances in understanding the reaction mechanisms and optimization parameters necessary for efficient production of this compound class.
Korean Patent KR20090082041A further contributed to the historical development by introducing manufacturing methods specifically designed for hexahydrophthalic hydride diglycidyl ester with enhanced outdoor weather resistance properties. This patent work highlighted the growing recognition of the compound's potential in applications requiring superior environmental stability and durability.
The evolution of synthesis methodologies reflected the increasing demand for high-performance epoxy resins in specialized applications, particularly in electronics and aerospace industries where traditional aromatic epoxy resins exhibited limitations in thermal stability and electrical properties. The development timeline demonstrates a clear progression from basic synthetic procedures to sophisticated manufacturing processes designed to optimize yield, purity, and performance characteristics.
Nomenclature and Synonyms in Scientific Literature
The nomenclature system for this compound reflects the compound's complex structural features and has evolved to accommodate various industrial and academic naming conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate, which precisely describes the structural arrangement of the epoxide groups and their attachment to the cyclohexane dicarboxylic acid backbone.
The scientific literature employs numerous synonymous designations for this compound, creating a comprehensive nomenclature database that facilitates cross-referencing across different research contexts. The most commonly encountered synonyms include diglycidyl hexahydrophthalate, which emphasizes the relationship to hexahydrophthalic acid as the parent dicarboxylic acid. Additional systematic names found in the literature include 1,2-cyclohexanedicarboxylic acid diglycidyl ester and 1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester, both of which provide alternative systematic descriptions of the molecular structure.
Commercial and industrial nomenclature systems have introduced trade names and product designations that reflect specific manufacturing origins and applications. Examples include Lekutherm 2159, Lekutherm X 100, and Syna Epoxy 184, which represent commercially available formulations of this compound. The DENACOL FCA-640 designation represents another commercially significant product name used by specific manufacturers in the electronics and specialty chemicals markets.
Table 1: Comprehensive Nomenclature and Identification Data
The Registry of Toxic Effects of Chemical Substances number GU9070000 provides additional identification within toxicological databases, while the Harmonized System code 29172090 facilitates international trade classification. This comprehensive identification system ensures accurate tracking and referencing across diverse scientific and commercial applications.
Relevance and Significance in Modern Chemical Research
The significance of this compound in contemporary chemical research stems from its unique combination of structural features that enable superior performance characteristics in advanced polymer applications. Modern research has established this compound as a critical component in the development of cycloaliphatic epoxy resins that exhibit exceptional thermal stability, electrical insulation properties, and chemical resistance compared to traditional aromatic epoxy systems.
Current research initiatives focus extensively on the compound's role in electronics applications, where its low viscosity and stability to ultraviolet exposure provide significant advantages in electronic insulation and encapsulation materials. The compound's di-functional cycloaliphatic structure enables the formation of cross-linked networks with excellent mechanical strength and high thermal stability when cured with appropriate hardening agents. These properties have made it particularly valuable in the manufacture of high-performance composites and advanced coating systems.
Table 2: Key Physical and Chemical Properties for Research Applications
The compound's relevance in modern environmental chemistry research has grown significantly due to its potential for creating more sustainable polymer systems. Unlike traditional bisphenol-A-based epoxy resins, this compound offers pathways to develop thermosetting polymers with reduced environmental impact while maintaining superior performance characteristics. This aspect has driven substantial research investment in optimizing synthesis routes and exploring new applications in green chemistry initiatives.
Research into the compound's polymerization mechanisms has revealed sophisticated cross-linking behaviors that enable precise control over final polymer properties. Studies have demonstrated that the compound can be readily processed and cured with carboxylic acid anhydrides and catalytic accelerators to produce resilient thermosetting polymers with outstanding electrical resistance properties. This capability has positioned the compound as a key material in the development of next-generation electronic devices and high-performance structural composites.
The compound's significance extends to specialized applications in aerospace and automotive industries, where its ability to maintain stability under extreme conditions makes it valuable for critical component manufacturing. Modern research has also explored its potential in biomedical applications, though such investigations remain in early developmental stages and focus primarily on understanding fundamental biocompatibility characteristics rather than direct medical applications.
Structure
3D Structure
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
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InChI |
InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |
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InChI Key |
XFUOBHWPTSIEOV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |
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Molecular Formula |
C14H20O6 | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Related CAS |
27103-66-8 | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID7024875 | |
| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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Molecular Weight |
284.30 g/mol | |
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Physical Description |
1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Flash Point |
374 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Density |
1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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Vapor Pressure |
7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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CAS No. |
5493-45-8, 27103-66-8 | |
| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |
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| Record name | Diglycidyl hexahydrophthalate | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |
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| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |
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| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |
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| Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |
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Preparation Methods
Emulsification and Polymerization Steps
The microencapsulation of DGCHD using poly(melamine-urea-formaldehyde) (PMUF) as the shell material involves a multi-step in situ polymerization process. First, an aqueous solution of sodium dodecylbenzenesulfonate (SDBS) and polyvinyl alcohol (PVA) (mass ratio SDBS:PVA = 9:1) is prepared to stabilize the emulsion. DGCHD is dispersed into this surfactant mixture and emulsified using a high-shear dispersing homogenizer. Emulsification rates between 1,500 and 14,000 rpm are employed to control droplet size, with higher speeds yielding narrower size distributions.
Following emulsification, a pre-polymerized MUF resin—synthesized from urea, melamine, and formaldehyde at pH 8–9 and 70°C—is introduced to the emulsion. The pH is adjusted to 4.5 using citric acid to initiate polycondensation, and the temperature is gradually raised to 60°C to complete shell formation. After 2 hours, microcapsules are filtered, washed with acetone to remove unreacted DGCHD, and dried at 80°C.
Table 1: Effect of Emulsification Rate on Microcapsule Diameter
| Emulsification Rate (rpm) | Mean Diameter (μm) | Size Distribution |
|---|---|---|
| 1,500 | 130 | Broad |
| 6,000 | 90 | Moderate |
| 11,000 | 70 | Narrow |
| 14,000 | 50 | Narrow |
Data derived from laser particle size analysis confirms that increasing emulsification rates reduce mean capsule diameter, though diminishing returns are observed beyond 11,000 rpm.
Core/Shell Ratio and Thermal Stability
The core content of microcapsules is directly proportional to the initial DGCHD-to-shell ratio. At a 2:1 core/shell mass ratio, the DGCHD loading reaches 89.1 wt.%, as quantified by Soxhlet extraction. TGA reveals that encapsulated DGCHD degrades in two stages: initial evaporation of the core (150–200°C) followed by shell decomposition (250–380°C). This dual-phase degradation enhances thermal stability compared to pure DGCHD, which rapidly volatilizes above 200°C.
Crosslinking with Polyethylenimine for Nanoparticle Synthesis
Reaction Parameters and Nanoparticle Properties
DGCHD serves as a crosslinker for branched polyethylenimine (PEI, 10 kDa and 25 kDa) to form gene delivery nanoparticles. Varying the DGCHD-to-PEI molar ratio (0.5–2.0) modulates particle size and surface charge. For instance, a 1:1 ratio with PEI 10 kDa yields nanoparticles of 120 nm diameter and a zeta potential of +28 mV, optimizing DNA binding and cellular uptake.
Table 2: Nanoparticle Characteristics vs. DGCHD/PEI Ratio
| DGCHD:PEI Ratio | PEI Molecular Weight (kDa) | Size (nm) | Zeta Potential (mV) |
|---|---|---|---|
| 0.5:1 | 10 | 150 | +25 |
| 1:1 | 10 | 120 | +28 |
| 2:1 | 10 | 200 | +22 |
| 1:1 | 25 | 180 | +30 |
Higher DGCHD ratios increase crosslinking density, enlarging nanoparticles but reducing surface charge due to epoxy-amine adduct formation.
Biochemical Efficacy and Toxicity
The crosslinked nanoparticles demonstrate enhanced transfection efficiency in in vitro models, with PEI 25 kDa-based systems achieving 60% gene expression in HeLa cells at optimal doses. However, excessive DGCHD (>2:1 ratio) induces cytotoxicity, attributed to residual epoxy groups disrupting membrane integrity.
Industrial Production and Scalability
Large-Scale Synthesis Protocols
Industrial DGCHD production involves esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin under alkaline conditions. Key parameters include:
Table 3: Industrial-Grade DGCHD Specifications
| Parameter | Specification | Method |
|---|---|---|
| Epoxy Equivalent (g/eq) | 160–180 | Titration (ASTM D1652) |
| Viscosity (mPa·s, 25°C) | 600–900 | Rotational viscometer |
| Color (APHA) | ≤100 | Spectrophotometry |
These specifications ensure compatibility with coatings, adhesives, and composite matrices.
Quality Control and Environmental Considerations
Batch consistency is maintained via FTIR to verify epoxy group retention (absorbance at 910 cm⁻¹) and gas chromatography to monitor residual solvents. Waste streams containing unreacted monomers are neutralized with acetic acid prior to disposal, adhering to REACH compliance.
Comparative Analysis of Preparation Methods
| Method | Scale | DGCHD Purity | Application | Limitations |
|---|---|---|---|---|
| In Situ Polymerization | Lab-scale | 89.1 wt.% | Self-healing composites | Limited shell permeability |
| PEI Crosslinking | Preclinical | >95% | Gene delivery | Cytotoxicity at high doses |
| Industrial Esterification | Metric ton | >98% | Coatings, adhesives | Energy-intensive |
Chemical Reactions Analysis
Types of Reactions: Diglycidyl 1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:
Epoxy Ring Opening: This reaction occurs in the presence of nucleophiles such as amines, acids, or alcohols, leading to the formation of hydroxyl groups.
Common Reagents and Conditions:
Nucleophiles: Amines, acids, and alcohols are commonly used to open the epoxy rings.
Curing Agents: Polyamines and anhydrides are used to initiate polymerization reactions.
Major Products Formed:
Hydroxyl-terminated products: Formed from the ring-opening reactions.
Cross-linked polymers: Resulting from polymerization with curing agents, leading to the formation of durable epoxy resins.
Scientific Research Applications
Scientific Research Applications
The compound finds extensive use in several scientific domains:
Material Science
- Crosslinking Agent: Diglycidyl 1,2-cyclohexanedicarboxylate is primarily used as a crosslinking agent in the synthesis of polymers. It reacts with polyethylenimine to form stable nanoparticles that can encapsulate DNA, enhancing gene delivery systems .
- Self-Healing Materials: Recent studies have indicated its effectiveness in developing self-healing elastomers that can recover from damage at room temperature. The incorporation of this compound into polymer matrices has demonstrated healing efficiencies of up to 99% .
Biotechnology
- Gene Delivery Systems: The compound's ability to form nanoparticles makes it a valuable carrier for DNA and other genetic materials. Its interactions with nucleophilic sites on proteins facilitate efficient transfection into cells, influencing gene expression and cellular metabolism .
- Biocompatible Materials: It is employed in creating biocompatible materials for drug delivery applications and tissue engineering, where it enhances the bioavailability of therapeutic agents .
Medical Applications
- Medical Adhesives and Coatings: this compound is utilized in the development of medical adhesives and coatings for devices due to its excellent bonding properties and chemical stability .
- Tissue Engineering: Its properties make it suitable for scaffolding in tissue engineering applications, where it supports cell growth and differentiation .
Industrial Applications
- Coatings and Adhesives: The compound is widely used in industrial coatings due to its durability and resistance to chemicals. It serves as a hardener or curing agent in epoxy formulations for automotive, aerospace, and electronics industries .
- Composite Materials: It plays a crucial role in producing high-performance composite materials that require enhanced mechanical properties and stability under varying environmental conditions .
Case Study 1: Self-Healing Elastomers
A study demonstrated that incorporating this compound into elastomeric materials resulted in significant self-healing capabilities without external stimuli. The healing mechanism was attributed to hydrogen bonding interactions within the polymer matrix .
Case Study 2: Gene Delivery Nanoparticles
Research on nanoparticles formed from this compound and polyethylenimine showed enhanced transfection efficiency for DNA delivery into mammalian cells. The study highlighted the compound's role in improving gene expression outcomes compared to traditional carriers .
Mechanism of Action
The mechanism of action of diglycidyl 1,2-cyclohexanedicarboxylate involves the interaction of its epoxy groups with various nucleophiles. This interaction leads to the opening of the epoxy rings and the formation of covalent bonds with the nucleophiles, resulting in the formation of hydroxyl groups or cross-linked networks . These reactions modify the physical and chemical properties of the compound, making it suitable for various applications. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those related to polymerization and cross-linking reactions.
Comparison with Similar Compounds
Table 1: Key Properties of DGCHD and Similar Epoxy Resins
Key Observations:
Viscosity: DGCHD’s low viscosity (300–1,200 mPa·s) outperforms aromatic epoxies like DGEBA and phenolic resins, making it ideal for applications requiring penetration or flow .
Chemical Structure : Unlike DGEBA’s aromatic backbone, DGCHD’s cycloaliphatic structure provides superior UV resistance and reduced yellowing .
Reactivity and Compatibility
DGCHD’s ester groups render it more reactive toward amines and anhydrides compared to ether-based epoxies like DGE-CHD. However, the ester linkage also increases susceptibility to hydrolysis, limiting its use in highly acidic or alkaline environments . In contrast, DGE-CHD’s ether bonds provide better hydrolytic stability but lower adhesion strength .
Biological Activity
Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD) is an epoxy compound that has garnered attention for its biological activity, particularly in the fields of drug delivery and materials science. This article explores the compound's mechanisms of action, biochemical properties, cellular effects, and its applications in various research contexts.
DGCHD is characterized by its two epoxide groups, which are highly reactive and facilitate crosslinking with other biomolecules. The compound exhibits a molecular formula of C₁₄H₂₀O₆ and a molecular weight of approximately 284.3 g/mol. It appears as a clear, yellow viscous liquid and is primarily used in the synthesis and crosslinking of polymers.
Mechanism of Action:
- Crosslinking Agent: DGCHD acts as a crosslinking agent, particularly with polyethylenimine (PEI), forming stable nanoparticles that can encapsulate DNA for gene delivery applications.
- Covalent Bond Formation: The epoxy groups enable DGCHD to form covalent bonds with nucleophilic sites on proteins and enzymes, influencing enzyme activity and gene expression .
- Biochemical Pathways: Its role in nanoparticle formation suggests potential involvement in pathways related to gene delivery and expression, enhancing bioavailability and cellular uptake of therapeutic agents.
DGCHD interacts with various biomolecules through its reactive epoxy groups. Key biochemical properties include:
- Reactivity: The compound can undergo epoxy ring opening reactions with nucleophiles such as amines, leading to the formation of hydroxyl groups .
- Formation of Nanoparticles: It has been shown to effectively form nanoparticles when reacted with PEI, which enhances the transfection efficiency of DNA into cells .
- Toxicity Profile: While DGCHD has beneficial applications, it also poses potential sensitizing effects, such as allergic contact dermatitis upon exposure .
Cellular Effects
The effects of DGCHD on cellular processes are significant:
- Gene Delivery Efficiency: In laboratory settings, DGCHD has been utilized to enhance the transfection efficiency of DNA into various cell types, thereby affecting gene expression positively .
- Inflammatory Response: At higher dosages in animal models, DGCHD has been associated with toxic effects including inflammation and tissue damage. Lower doses have shown effective gene delivery without significant toxicity .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of DGCHD, highlighting its potential in various applications:
Temporal and Dosage Effects
The biological activity of DGCHD can vary based on temporal factors and dosage:
- Temporal Effects: The stability of DGCHD allows for sustained effects over time in laboratory settings; however, degradation may occur under extreme conditions such as high temperatures or acidic environments.
- Dosage Effects: Research indicates that lower doses are effective for gene delivery without significant toxicity, while higher doses can lead to adverse effects such as inflammation .
Q & A
Q. What are the recommended synthesis and purification methods for obtaining high-purity DGCHD suitable for epoxy resin research?
DGCHD is synthesized via glycidylation of 1,2-cyclohexanedicarboxylic acid using epichlorohydrin. Key steps include:
- Purification : Fractional distillation under reduced pressure (2 mmHg, boiling point ~205°C) to remove unreacted epichlorohydrin and oligomers .
- Purity validation : Gas chromatography (GC) analysis to confirm ≥98% purity, with residual solvents monitored via headspace GC-MS .
- Viscosity control : Post-synthesis stabilization at 25°C to maintain viscosity between 500–1,000 cP, critical for reproducible resin formulations .
Q. How can researchers characterize DGCHD’s epoxy functionality and structural integrity?
A multi-technique approach is recommended:
- FTIR : Confirm epoxy groups via absorption bands at 910 cm⁻¹ (oxirane ring) and 1,250 cm⁻¹ (C-O-C stretching) .
- NMR : Use H NMR to quantify epoxy content (δ 3.1–3.4 ppm for glycidyl protons) and assess cyclohexane ring conformation .
- GC/MS : Detect impurities like residual diglycidyl ethers or hydrolysis byproducts .
Advanced Research Questions
Q. What parameters optimize DGCHD microencapsulation for self-healing polymer applications?
In situ polymerization with poly(melamine-urea-formaldehyde) (PMUF) shells requires:
- Emulsification : Use 2–4 wt% poly(vinyl alcohol) (PVA) and sodium dodecylbenzene sulfonate (SDBS) to stabilize DGCHD droplets (target size: 50–200 µm) .
- Core-to-shell ratio : 1:1 to 1:1.5 (w/w) balances encapsulation efficiency (>85%) and mechanical stability .
- Thermal stability : TGA data shows PMUF-DGCHD microcapsules retain integrity up to 220°C, enabling curing compatibility with epoxy-amine systems .
Q. How does DGCHD compare to bisphenol-A diglycidyl ether (DGEBA) in non-isocyanate polyurethane (NIPU) synthesis?
DGCHD’s cycloaliphatic structure enhances reactivity with CO₂-derived cyclic carbonates:
- Reactivity : Higher epoxy conversion rates (≥95% in 4 hours at 80°C) vs. DGEBA (70–80%) due to reduced steric hindrance .
- Thermal properties : NIPUs from DGCHD exhibit glass transition temperatures () of 110–125°C, outperforming DGEBA-based NIPUs (: 85–95°C) .
- Hydrolytic stability : Cyclohexane rings reduce water absorption (<1.5% after 24 hours immersion) compared to aromatic analogs .
Q. What safety protocols are critical for handling DGCHD in laboratory settings?
DGCHD requires:
- PPE : Nitrile gloves, ANSI Z87.1-compliant goggles, and Type ABEK respirators during aerosol-generating processes .
- Ventilation : Fume hoods with ≥100 fpm face velocity to mitigate vapor exposure (vapor pressure: 7.5×10⁻⁷ mmHg at 25°C) .
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .
Q. How should researchers address discrepancies in reported DGCHD purity (85–98%) across commercial suppliers?
Implement orthogonal validation:
- Titration : Epoxide equivalent weight (EEW) determination (theoretical EEW: 142.15 g/eq) to detect non-reactive impurities .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) to quantify hydrolyzed diglycidyl esters .
- Karl Fischer titration : Ensure water content <0.1% to prevent premature curing .
Q. What analytical methods resolve conflicting thermal stability data for DGCHD-based resins?
Contradictions arise from curing agent selection. For accurate analysis:
- Dynamic DSC : Use 10°C/min heating rate to identify exothermic peaks (180–220°C for amine-cured systems) .
- Isothermal TGA : Degradation onset at 280°C in nitrogen vs. 240°C in air due to oxidative crosslinking .
- FTIR kinetics : Monitor oxirane ring opening (910 cm⁻¹ band reduction) to correlate curing degree with thermal stability .
Q. Why does DGCHD exhibit limited solubility in polar aprotic solvents, and what alternatives are viable?
DGCHD’s cycloaliphatic structure reduces dipole interactions. Solvent screening
| Solvent | Solubility (g/100g, 25°C) |
|---|---|
| Acetone | 45–50 |
| THF | 30–35 |
| Ethyl acetate | 20–25 |
| DMSO | <5 |
| For high-concentration formulations, acetone/THF mixtures (3:1 v/v) achieve 60–70 g/100g solubility . |
Q. What strategies mitigate premature gelation during DGCHD-amine curing studies?
- Inhibitors : Add 0.1–0.5 wt% boron trifluoride-monoethylamine complex to delay gelation by 30–40 minutes .
- Stoichiometry : Maintain epoxy-to-amine ratio of 1:0.95 to minimize excess amine-induced side reactions .
- Temperature control : Stage curing (60°C for 1 hour, then 120°C) to prevent exothermic runaway .
Q. How do storage conditions impact DGCHD’s shelf life in research applications?
- Temperature : Store at ≤25°C; accelerated aging tests show 5% viscosity increase/month at 30°C vs. 1%/month at 20°C .
- Light exposure : UV radiation induces crosslinking; amber glass or aluminum foil wrapping reduces degradation .
- Moisture control : Silica gel desiccants maintain water content <0.05%, critical for epoxy stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
